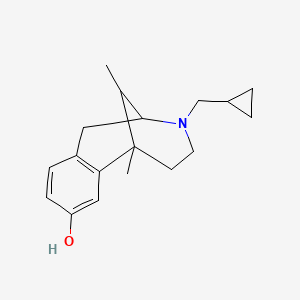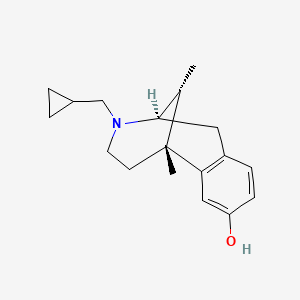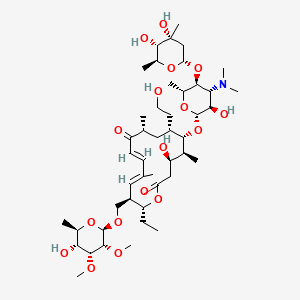
tylosin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tylosin D is a macrolide antibiotic derived from the bacterium Streptomyces fradiae. It is one of the four components of tylosin, the others being tylosin A, B, and C. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria and certain Gram-negative bacteria .
準備方法
Synthetic Routes and Reaction Conditions
Tylosin D is produced through a combination of polyketide and deoxyhexose metabolism in Streptomyces fradiae. These modifications occur in a specific order, with mycaminose being added first, followed by hydroxylation at C-20 and C-23 .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces fradiae cultures under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate tylosin and its components, including this compound .
化学反応の分析
Types of Reactions
Tylosin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the macrolide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have altered antibacterial properties or other biological activities .
科学的研究の応用
Tylosin D has several scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: Used in veterinary medicine to promote growth and prevent infections in livestock.
作用機序
Tylosin D exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain during translation. This bacteriostatic effect inhibits bacterial growth and replication . The molecular targets include various enzymes and proteins involved in bacterial protein synthesis .
類似化合物との比較
Similar Compounds
Tylosin A: The predominant form of tylosin, with the highest antibacterial activity.
Tylosin B: A minor component with slightly lower antibacterial activity than tylosin A.
Tylosin C: Another minor component with antibacterial activity similar to tylosin B.
Tilmicosin: A semi-synthetic derivative of tylosin with a similar antibacterial spectrum.
Uniqueness of Tylosin D
This compound is unique among its counterparts due to its specific structural modifications and its role as a major metabolite formed in vivo. While it has lower antibacterial activity compared to tylosin A, it still contributes to the overall efficacy of tylosin as an antibiotic .
特性
分子式 |
C46H79NO17 |
|---|---|
分子量 |
918.1 g/mol |
IUPAC名 |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C46H79NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,18,24-30,32-33,35-45,48,50,52-55H,13,16-17,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1 |
InChIキー |
QDAVFUSCCPXZTE-VMXQISHHSA-N |
異性体SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCO)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
正規SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


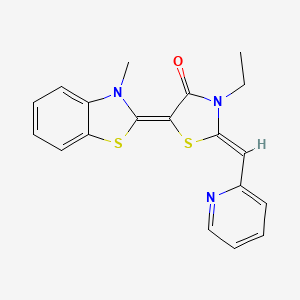
![[(4E,6Z,8S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10858328.png)
![(2S,6aR,6aS,10S,14bS)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B10858329.png)
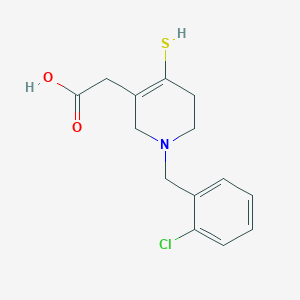
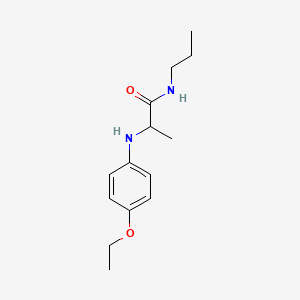
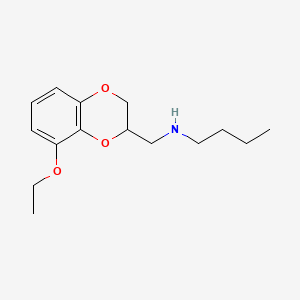

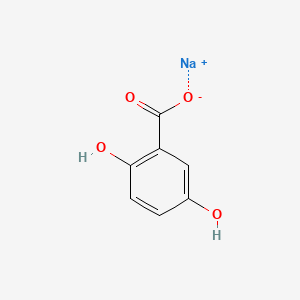
![(2S,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B10858380.png)


